DNQX (disodium salt)
Description
Historical Context of Quinoxalinedione (B3055175) Antagonists in Neuroscience
The journey to understanding the complex roles of glutamate (B1630785) began with the recognition that this amino acid activated multiple types of receptors. nih.gov Early research in the 1970s led to the classification of excitatory amino acid (EAA) receptors into two broad categories: NMDA (N-methyl-D-aspartate) receptors and non-NMDA receptors. nih.gov While the development of selective NMDA receptor antagonists occurred relatively early, allowing for detailed study of this receptor subtype, potent and selective antagonists for the non-NMDA receptors were lacking. researchgate.netbohrium.com This gap in the pharmacological toolkit made it difficult to isolate and characterize the distinct physiological roles of the non-NMDA receptor subtypes, which were later identified as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. nih.gov
A significant breakthrough came in the late 1980s with the discovery that compounds based on a quinoxaline-2,3-dione scaffold were potent and competitive antagonists at these non-NMDA glutamate receptors. researchgate.netbohrium.com This class of molecules, including DNQX and the related compound CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), provided neuroscientists with the crucial ability to pharmacologically dissect synaptic transmission. taylorandfrancis.com For the first time, researchers could reliably block AMPA and kainate receptor-mediated activity to isolate and study NMDA receptor-dependent processes, and vice versa. taylorandfrancis.comnih.gov The development of these quinoxalinedione antagonists was a critical step forward, enabling a more precise exploration of the structure-activity relationships of glutamate receptors and their roles in synaptic function throughout the brain. bohrium.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H6N4Na2O6 |
|---|---|
Molecular Weight |
300.14 g/mol |
IUPAC Name |
disodium;6,7-dinitro-1,2,3,4-tetrahydroquinoxaline-2,3-diolate |
InChI |
InChI=1S/C8H6N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2,7-10H;;/q-2;2*+1 |
InChI Key |
XNOTUUMPMDZBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(C(N2)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Mechanistic Basis of Dnqx Disodium Salt Action at Ionotropic Glutamate Receptors
Selective Competitive Antagonism of AMPA Receptors
DNQX (6,7-dinitroquinoxaline-2,3-dione) is a quinoxaline (B1680401) derivative that functions as a selective and potent competitive antagonist of non-N-methyl-D-aspartate (NMDA) ionotropic glutamate (B1630785) receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. wikipedia.orgmedchemexpress.comtocris.com Its mechanism of action involves binding to the glutamate-binding site on these receptors, thereby preventing their activation by the endogenous neurotransmitter glutamate. nih.gov This antagonistic action stabilizes an open conformation of the receptor, in contrast to the domain closure induced by full agonists like AMPA. acs.org
Receptor Binding Affinity and Selectivity Profiles
DNQX exhibits a high affinity for AMPA receptors, effectively competing with agonists for the binding site. Studies have reported IC₅₀ values for DNQX at AMPA receptors to be in the range of 0.1 to 0.5 µM. medchemexpress.combertin-bioreagent.com This demonstrates a potent inhibitory activity. In comparison, its affinity for NMDA receptors is significantly lower, with a reported IC₅₀ of 40 µM, highlighting its selectivity for non-NMDA receptors. medchemexpress.combertin-bioreagent.com The selectivity of DNQX allows researchers to pharmacologically isolate and study the contributions of AMPA and kainate receptors to synaptic transmission, distinct from NMDA receptor-mediated events. taylorandfrancis.com
| Receptor | IC₅₀ (µM) | Reference |
|---|---|---|
| AMPA | 0.1 - 0.5 | medchemexpress.combertin-bioreagent.com |
| Kainate | 2 | medchemexpress.com |
| NMDA | 40 | medchemexpress.combertin-bioreagent.com |
Inhibition of Excitatory Postsynaptic Currents
DNQX effectively reduces or completely blocks excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors. hellobio.com In whole-cell voltage-clamp recordings from neurons, the application of DNQX leads to a dose-dependent reduction in the amplitude of both spontaneous and evoked EPSCs. hellobio.com This inhibition of synaptic currents underscores the role of DNQX in modulating fast excitatory neurotransmission in the central nervous system. For instance, in mouse cortical neurons, DNQX has been shown to completely block both spontaneous and evoked EPSCs. hellobio.com
Competitive Antagonism of Kainate Receptors
Kainate Receptor Subunit Interactions
The functional diversity of kainate receptors arises from the assembly of different subunits (GluK1-5). While the precise interactions of DNQX with specific kainate receptor subunit compositions are a subject of ongoing research, it is understood that the dione (B5365651) moiety of DNQX interacts with the receptor. nih.gov Kainate receptors can exist as homomeric or heteromeric assemblies of GluK1-3 subunits, while GluK4 and GluK5 require co-assembly with GluK1-3 to form functional receptors. nih.gov The specific subunit composition can influence the pharmacological properties of the receptor, including its affinity for antagonists like DNQX.
Modulatory Interactions and Context-Dependent Effects
The action of DNQX can be influenced by its interaction with other proteins that modulate AMPA receptor function. These interactions can lead to context-dependent effects where the antagonistic properties of DNQX are altered.
Role of Transmembrane AMPA Receptor Regulatory Proteins (TARPs) in Agonist Activity
Transmembrane AMPA Receptor Regulatory Proteins (TARPs) are auxiliary subunits of AMPA receptors that play a crucial role in their trafficking, gating, and pharmacology. nih.govsemanticscholar.org A significant finding is that in the presence of TARPs, such as stargazin (γ-2), the pharmacological profile of DNQX can shift from that of a pure competitive antagonist to a partial agonist. hellobio.comresearchgate.net In expression systems, when AMPA receptors are co-expressed with TARPs, DNQX can induce a partial activation of the receptor. researchgate.net This TARP-dependent partial agonism can explain some of the seemingly anomalous excitatory effects of DNQX observed in certain neuronal populations, such as the depolarization of thalamic reticular nucleus neurons. nih.gov The presence of TARPs appears to alter the conformational state of the AMPA receptor, allowing DNQX to elicit a partial response. researchgate.net
Glycine (B1666218) Site Antagonism at NMDA Receptors (at specific concentrations)
The functional activation of NMDA receptors uniquely requires the binding of two distinct agonists: glutamate and a co-agonist, typically glycine or D-serine. The glycine binding site, located on the GluN1 subunit of the receptor complex, must be occupied for the glutamate-gated ion channel to open efficiently. DNQX has been shown to interfere with this critical co-agonist function.
Detailed Research Findings
Scientific investigations have established that DNQX and its structural analogs, such as CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), can directly compete with glycine for binding to the strychnine-insensitive glycine site on the NMDA receptor complex. nih.govnih.gov This interaction has been characterized through various experimental paradigms, including radioligand binding assays and electrophysiological recordings.
Radioligand Binding Studies:
Binding assays using radiolabeled glycine ([3H]glycine) have demonstrated that quinoxaline derivatives, including DNQX, can displace glycine from its binding site on neuronal membranes in a concentration-dependent manner. nih.gov These studies have revealed that this class of compounds possesses micromolar affinities for the glycine site. For the closely related compound CNQX, a specific half-maximal inhibitory concentration (IC50) of 5.7 μM has been determined for the displacement of [3H]glycine. nih.gov Furthermore, Scatchard analysis of CNQX's inhibition of glycine binding showed a decrease in the affinity of glycine for its site without a change in the total number of binding sites, a hallmark of competitive antagonism. nih.gov While a precise Ki value for DNQX at the glycine site is not consistently reported across the literature, one study indicates an IC50 value of 40 μM for DNQX at NMDA receptors generally. medchemexpress.com
| Compound | Receptor Site | Assay Type | Measured Affinity (IC50) | Reference |
|---|---|---|---|---|
| DNQX | NMDA Receptor (General) | Not Specified | 40 µM | medchemexpress.com |
| CNQX | NMDA Receptor Glycine Site | [3H]glycine Displacement | 5.7 µM | nih.gov |
Electrophysiological Evidence:
Electrophysiological studies provide functional confirmation of DNQX's competitive antagonism at the glycine site. In cultured hippocampal neurons, the inhibitory effect of CNQX on NMDA-induced currents can be overcome by increasing the extracellular concentration of glycine. nih.gov This results in a rightward, parallel shift of the glycine concentration-response curve, which is characteristic of a competitive antagonist. These findings strongly suggest that DNQX, sharing the same quinoxaline core structure, acts through a similar competitive mechanism. The antagonism is concentration-dependent, with higher concentrations of DNQX required to inhibit NMDA receptor function compared to its effects on AMPA and kainate receptors. nih.gov
Applications of Dnqx Disodium Salt in Electrophysiological Studies of Neuronal Function
Dissection of Synaptic Transmission Components
DNQX is instrumental in parsing the roles of different ionotropic glutamate (B1630785) receptors in synaptic transmission. By blocking AMPA and kainate receptors, it allows for the isolation and study of other receptor-mediated currents. nih.govhellobio.comnih.gov
Isolation and Characterization of AMPA/Kainate Receptor-Mediated Currents
DNQX effectively blocks excitatory postsynaptic currents (EPSCs) mediated by AMPA and kainate receptors. hellobio.com In studies on rat piriform cortex slices, DNQX demonstrated a dose-dependent blockade of synaptic transmission at both lateral olfactory tract and associational system synapses. nih.gov Similarly, in mouse prelimbic cortex brain slices, 10 μM DNQX has been shown to completely block both spontaneous and evoked EPSCs. hellobio.com This antagonistic action allows researchers to confirm the contribution of AMPA/kainate receptors to synaptic events. For instance, in hippocampal CA1 pyramidal neurons, the application of DNQX significantly reduces the amplitude of unitary excitatory postsynaptic potentials (EPSPs), confirming the postsynaptic locus of its action. jneurosci.org
Furthermore, DNQX has been used to differentiate between AMPA and kainate receptor-mediated currents. Although DNQX blocks both, its potency can differ. For example, it has an IC50 of 0.5 μM for AMPA receptors and 0.1 μM for kainate receptors. caymanchem.com In some experimental contexts, this differential affinity, combined with other pharmacological tools, can help to distinguish the respective contributions of these two non-NMDA receptor subtypes. physiology.org For example, in the nucleus accumbens core, currents evoked by kainate that were resistant to a selective AMPA receptor antagonist were completely inhibited by DNQX. physiology.org
| Brain Region | Preparation | Effect of DNQX | Concentration | Reference |
|---|---|---|---|---|
| Piriform Cortex | Rat Slice | Dose-dependent blockade of synaptic transmission | Half-maximal at ~2.5 µM | nih.gov |
| Prelimbic Cortex | Mouse Slice | Complete block of spontaneous and evoked EPSCs | 10 µM | hellobio.com |
| Hippocampus (CA1) | Rat Slice | Reduced amplitude of unitary EPSPs | Not specified | jneurosci.org |
| Nucleus Accumbens Core | Rat Slice | Complete inhibition of isolated kainate currents | 80 µM | physiology.org |
Differentiation from NMDA Receptor-Mediated Responses
A primary use of DNQX is to pharmacologically isolate N-methyl-D-aspartate (NMDA) receptor-mediated components of synaptic transmission. nih.govnih.gov Under normal physiological conditions with magnesium present, the NMDA receptor channel is blocked at resting membrane potentials. Fast synaptic transmission is therefore primarily mediated by non-NMDA receptors. nih.gov Application of DNQX blocks these fast non-NMDA responses, allowing for the study of the remaining NMDA receptor-mediated currents, which can be revealed by altering experimental conditions, such as removing extracellular magnesium. nih.gov
In studies of the rat piriform cortex, after blocking non-NMDA receptors with DNQX in a magnesium-free medium, the remaining synaptic response was shown to be completely blocked by the NMDA receptor antagonist D-AP5. nih.gov Similarly, in the hippocampus, the combination of DNQX and an NMDA receptor antagonist like AP5 can abolish the entire excitatory postsynaptic potential, confirming that these two receptor types mediate the vast majority of fast excitatory glutamatergic transmission. nih.gov However, it is noted that at higher concentrations, DNQX can also have an effect at the glycine (B1666218) site of the NMDA receptor complex, a factor that researchers must consider. nih.gov
Investigation of Synaptic Plasticity Mechanisms
DNQX has been a critical tool for elucidating the roles of different glutamate receptors in the induction and expression of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). pnas.org
Role in Long-Term Potentiation (LTP) and Long-Term Depression (LTD) Induction and Expression
LTP, a persistent strengthening of synapses, and LTD, a lasting weakening, are fundamental to learning and memory. The induction of many forms of LTP and LTD depends on the activation of specific glutamate receptors. By blocking AMPA/kainate receptors, DNQX helps to determine their necessity in these processes. For example, in the CA1 region of the hippocampus, blocking AMPA receptors with DNQX during high-frequency stimulation prevents the induction of NMDA receptor-independent LTP, indicating that the postsynaptic depolarization provided by AMPA receptors is crucial for this form of plasticity. physiology.org
Conversely, the study of LTD also benefits from the use of DNQX. The endocytosis of AMPA receptors is a key mechanism in the expression of some forms of LTD. researchgate.net By pharmacologically manipulating AMPA receptor function with antagonists like DNQX, researchers can investigate the signaling pathways that lead to their internalization.
Modulation of Neuronal Excitability and Network Activity
DNQX is widely used in brain slice preparations to study its effects on the excitability of individual neurons and the collective activity of neuronal networks in various brain regions. hellobio.comnih.govphysiology.orghellobio.com
Studies in Brain Slice Preparations (e.g., Prelimbic Cortex, Hippocampus, Thalamic Reticular Nucleus)
In slices of the prelimbic cortex , DNQX has been used to confirm the glutamatergic nature of spontaneous excitatory postsynaptic potentials (sEPSPs). Bath application of DNQX, along with an NMDA receptor antagonist, was shown to reversibly eliminate the vast majority of sEPSPs in pyramidal neurons. jneurosci.orgjneurosci.org Furthermore, DNQX is used to block large-scale synchronous network activity in the prefrontal cortex, indicating that this network behavior is dependent on AMPA receptor-mediated transmission. nih.gov
In the hippocampus , DNQX is a standard tool for isolating different components of synaptic transmission and plasticity. nih.gov For example, in studies of synaptic transmission between mossy fibers and interneurons, DNQX was used to confirm the AMPA receptor-mediated nature of the excitatory postsynaptic currents. nih.gov It is also routinely used to block non-NMDA receptor-mediated field potentials to isolate and study the NMDA receptor component. nih.govpnas.org
In the thalamic reticular nucleus (TRN) , a region composed of GABAergic neurons, DNQX has been shown to have a selective depolarizing effect on TRN neurons, while having little to no effect on ventrobasal thalamocortical relay neurons. nih.govphysiology.orgresearchgate.net This depolarization persists even in the presence of tetrodotoxin, suggesting a direct postsynaptic action. nih.govphysiology.org This effect is mediated by AMPA receptors and suggests a differential distribution of AMPA receptor subunits or their regulatory proteins (TARPs) between these thalamic nuclei. nih.govphysiology.org This modulation of neuronal excitability by DNQX can alter synaptic transmission and network activity within the thalamus. physiology.org
| Brain Region | Neuron Type / Phenomenon | Observed Effect of DNQX | Reference |
|---|---|---|---|
| Prelimbic Cortex | Pyramidal Neuron sEPSPs | Reversible reduction of sEPSPs by 97% (with D-AP5) | jneurosci.orgjneurosci.org |
| Prefrontal Cortex | Synchronous Network Activity | Blocked large-scale network current | nih.gov |
| Hippocampus | Mossy Fiber-Interneuron EPSCs | Confirmed AMPA receptor mediation of currents | nih.gov |
| Thalamic Reticular Nucleus (TRN) | TRN Neurons | Selective and reversible membrane depolarization | nih.govphysiology.orgresearchgate.net |
| Thalamic Ventrobasal Nucleus (VB) | VB Thalamocortical Relay Neurons | Little to no change in membrane potential | nih.govresearchgate.net |
Effects on Spontaneous and Evoked Synaptic Events
The disodium (B8443419) salt of 6,7-dinitroquinoxaline-2,3-dione (DNQX) is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are key mediators of fast excitatory synaptic transmission in the central nervous system. hellobio.comwikipedia.org Its utility in electrophysiological studies stems from its ability to selectively block these non-N-methyl-D-aspartate (non-NMDA) receptors, thereby allowing for the isolation and characterization of synaptic events mediated by other receptor types.
Spontaneous Synaptic Events
Spontaneous synaptic events, such as spontaneous excitatory postsynaptic currents (sEPSCs), are crucial for understanding the baseline level of synaptic activity and the properties of individual synapses. DNQX has been widely used to dissect the components of this spontaneous activity.
In studies of cultured rat hippocampal neurons, the application of DNQX has been shown to block all spontaneous activity, indicating that this activity is primarily driven by glutamate acting on AMPA receptors. researchgate.net Similarly, in slice preparations of the mouse prelimbic cortex, DNQX disodium salt effectively blocks spontaneous EPSCs. hellobio.comhellobio.com Research on salamander retinal ganglion cells utilized DNQX in combination with the NMDA receptor antagonist AP5 to isolate spontaneous inhibitory postsynaptic currents (sIPSCs) by blocking all spontaneous excitatory transmission. physiology.org This approach allows for a detailed characterization of inhibitory circuits without the confounding influence of excitatory inputs.
Furthermore, studies on basal forebrain cholinergic and GABAergic neurons in mice have demonstrated that adenosine (B11128) reduces the frequency of sEPSCs. frontiersin.org In these experiments, the glutamatergic nature of these sEPSCs was confirmed by their complete blockade with DNQX and AP5. frontiersin.org Interestingly, in chronically silenced cortical neurons that exhibit abnormally large miniature EPSCs (mEPSCs), chronic application of DNQX protected these neurons from degeneration, highlighting the role of AMPA receptor-mediated excitotoxicity in this model. oup.com
The following table summarizes findings from various studies on the effect of DNQX on spontaneous synaptic events:
| Neuronal Preparation | Effect of DNQX | Research Focus |
| Cultured Rat Hippocampal Neurons | Blocks all spontaneous activity | Characterization of synaptic pharmacology researchgate.net |
| Mouse Prelimbic Cortex Slices | Completely blocks spontaneous EPSCs | Investigation of excitatory synaptic transmission hellobio.comhellobio.com |
| Salamander Retinal Ganglion Cells | Used with AP5 to isolate sIPSCs | Characterization of inhibitory synaptic currents physiology.org |
| Mouse Basal Forebrain Neurons | Confirmed glutamatergic nature of sEPSCs | Study of adenosinergic modulation of synaptic inputs frontiersin.org |
| Chronically Silenced Cortical Neurons | Protected neurons from degeneration by blocking large mEPSCs | Investigation of neurotoxicity in silenced neurons oup.com |
Evoked Synaptic Events
Evoked synaptic events, which are triggered by the electrical stimulation of afferent pathways, are essential for studying the strength and plasticity of synaptic connections. DNQX is a standard tool for determining the contribution of AMPA and kainate receptors to these evoked responses.
In rat hippocampal slices, DNQX produces a dose-dependent blockade of field potentials evoked by stimulation of the Schaffer collateral-commissural fibers, which are mediated by non-NMDA receptors. nih.gov The half-maximal effect for this blockade was observed at approximately 1.0 µM. nih.gov Similarly, in the medial prefrontal cortex and orbitofrontal cortex of the rat, later components of electrically-evoked field potentials, reflecting monosynaptic and polysynaptic activity, are blocked by DNQX, confirming their mediation by AMPA/kainate receptors. nih.gov
Studies in the primary gustatory nucleus of goldfish have shown that the fast components of evoked synaptic responses are abolished by DNQX. oup.com In slices from kainate-induced epileptic rats, where mossy fiber sprouting leads to hyperexcitable responses, DNQX completely blocks hilar-evoked field-potential shifts, demonstrating the role of AMPA/kainate receptors in this pathological activity. physiology.org Furthermore, in layer 2/3 pyramidal neurons of the rat visual cortex, DNQX is used to isolate inhibitory postsynaptic currents (IPSCs) by blocking excitatory components of the evoked response. koreamed.org
The table below presents a summary of research findings on the effects of DNQX on evoked synaptic events:
| Brain Region/Preparation | Type of Evoked Potential | Effect of DNQX | Key Finding |
| Rat Hippocampal Slice | Field Potentials (Schaffer collateral) | Dose-dependent blockade (IC₅₀ ≈ 1.0 µM) | Selective blockade of non-NMDA mediated transmission nih.gov |
| Rat Medial Prefrontal & Orbitofrontal Cortex | Field Potentials | Blocks monosynaptic and polysynaptic components | Characterization of glutamatergic pathways nih.gov |
| Goldfish Primary Gustatory Nucleus | Field Potentials | Abolishes fast components (N2 and N3 peaks) | Dissection of NMDA and non-NMDA receptor contributions oup.com |
| Hippocampal Slices from Epileptic Rats | Hilar-evoked Field-Potential Shifts | Complete blockade | Implication of AMPA/kainate receptors in seizure-like activity physiology.org |
| Rat Visual Cortex (Layer 2/3) | Excitatory Postsynaptic Currents (EPSCs) | Used to isolate and record IPSCs | Facilitates the study of inhibitory circuits koreamed.org |
| Mouse Prelimbic Cortex Slices | Excitatory Postsynaptic Currents (EPSCs) | Complete blockade | Confirmation of AMPA/kainate receptor-mediated transmission hellobio.comhellobio.com |
| Nucleus of the Solitary Tract | Slow Excitatory Potentials (SEPs) | Reduced SEPs to 26.5% of control | Revealed contribution of AMPA receptors to slow potentials nih.gov |
It is important to note that while DNQX is a highly effective antagonist at AMPA and kainate receptors, some studies have reported other actions. For instance, in rat thalamic reticular neurons, DNQX can cause a depolarization, an effect not seen in ventrobasal thalamocortical neurons, suggesting a differential distribution of AMPA receptor subunits or associated proteins. nih.gov Additionally, under certain conditions, DNQX has been shown to interact with the glycine site on the NMDA receptor complex, although this effect is typically observed at higher concentrations than those needed to block AMPA/kainate receptors. nih.gov
Dnqx Disodium Salt in in Vivo Experimental Neuroscience Models Non Human
Pharmacological Dissection of Glutamatergic Pathways in Specific Brain Regions
DNQX has been extensively used to investigate the function of glutamatergic pathways in various brain regions by selectively blocking AMPA and kainate receptor-mediated signaling.
Nucleus Accumbens and Prefrontal Cortex
The nucleus accumbens (NAc) and prefrontal cortex (PFC) are critical nodes in the brain's reward and motivation circuitry, receiving significant glutamatergic input. nih.gov Microinjections of DNQX into the NAc have been shown to disrupt glutamate (B1630785) transmission, leading to profound behavioral effects. nih.gov Specifically, blocking AMPA receptors in the rostral part of the NAc shell induces intense appetitive behaviors, such as voracious eating. In contrast, similar blockade in the caudal shell elicits fearful and defensive behaviors. nih.govumich.edu This suggests a topographical organization of function within the NAc shell, where glutamatergic inputs drive distinct motivational outputs.
Furthermore, the interaction between the PFC and the NAc in modulating these behaviors has been investigated using DNQX. Activation of the medial orbitofrontal cortex enhances the appetitive behaviors produced by DNQX in the NAc, while activation of the infralimbic cortex suppresses both appetitive and fearful behaviors generated by NAc glutamate disruption. nih.gov Interestingly, inhibition of the PFC does not alter the behaviors produced by DNQX in the NAc, indicating a modulatory rather than a permissive role of the PFC in these specific, unconditioned responses. nih.gov Studies have also shown that local administration of DNQX in the NAc can block the behavioral differences in locomotor activity induced by methamphetamine and amphetamine, highlighting the role of NAc glutamate signaling in the effects of psychostimulants. researchgate.net
| Brain Region | Experimental Manipulation | Observed Effect |
| Rostral Nucleus Accumbens Shell | DNQX microinjection | Induces intense appetitive behaviors (e.g., eating) nih.govumich.edu |
| Caudal Nucleus Accumbens Shell | DNQX microinjection | Elicits fearful and defensive behaviors nih.govumich.edu |
| Nucleus Accumbens | DNQX pretreatment followed by methamphetamine/amphetamine | Blocks differences in locomotor activation researchgate.net |
| Nucleus Accumbens with Medial Orbitofrontal Cortex Activation | DNQX in NAc + Bicuculline in mOFC | Enhances DNQX-induced eating behavior nih.gov |
| Nucleus Accumbens with Infralimbic Cortex Activation | DNQX in NAc + Bicuculline in ILC | Suppresses DNQX-induced eating and fearful behaviors nih.gov |
Amygdala and Related Circuits
The amygdala, a key structure in processing emotions like fear, is heavily modulated by glutamatergic inputs. In vitro slice preparations of the amygdala have utilized DNQX to isolate and study specific synaptic pathways. For instance, in the basolateral amygdala (BLA), DNQX is used to block glutamatergic transmission to investigate the effects of other neurotransmitter systems, such as the neuropeptide S system. mdpi.com Similarly, in studies of the central amygdala (CeA), DNQX, along with other antagonists, helps to isolate GABAergic components of synaptic responses. nih.gov
Research has also explored the co-release of neurotransmitters from dopaminergic fibers in the amygdala. By using DNQX and other blockers, scientists have been able to demonstrate that postsynaptic currents evoked by dopaminergic fiber stimulation in the CeA are largely glutamatergic. nih.gov Furthermore, investigations into the intercalated cell clusters (ITCs) of the amygdala, which are crucial for fear extinction, have employed DNQX to dissect the complex interplay between dopamine (B1211576), GABA, and glutamate. elifesciences.org These studies reveal that dopaminergic inputs can co-release GABA, leading to direct inhibition of ITC neurons, and that dopamine can also modulate inhibitory interactions between different ITC clusters. elifesciences.org
Thalamus and Reticular Nucleus
The thalamus and the surrounding thalamic reticular nucleus (TRN) are central to sensory processing and consciousness, with glutamatergic signaling playing a critical role. Intriguingly, DNQX has been found to have selective excitatory actions on neurons in the TRN. nih.gov While it acts as a canonical antagonist at AMPA receptors in most brain regions, in TRN neurons, DNQX produces a consistent depolarization. tocris.comrndsystems.comnih.gov This effect is mediated by AMPA receptors and is not observed in thalamocortical relay neurons in the ventrobasal nucleus, suggesting a differential distribution of AMPA receptor subunits or associated proteins between these thalamic nuclei. nih.gov
DNQX is also used in the thalamus to block excitatory glutamatergic transmission to study other forms of synaptic communication. For example, to isolate and study electrical synapses (gap junctions) within the TRN, researchers apply DNQX and an NMDA receptor antagonist to silence all glutamatergic chemical transmission. jneurosci.org This allows for the investigation of plasticity at these electrical synapses, revealing that they can undergo both long-term depression and potentiation. jneurosci.org Additionally, in studying the corticothalamic circuit, DNQX is used to block ionotropic glutamate receptors to isolate and examine the role of metabotropic glutamate receptors in modulating synaptic plasticity. stanford.edu
Contribution to Behavioral Phenotypes
The use of DNQX has been instrumental in elucidating the contribution of AMPA/kainate receptor-mediated signaling to complex behaviors.
Research on Learning and Memory Processes
Glutamatergic synapses are widely believed to be the cellular basis of learning and memory through processes like long-term potentiation (LTP) and long-term depression (LTD). hellobio.comnih.gov DNQX has been a valuable tool in probing the role of AMPA receptors in these phenomena. In studies on the nematode Caenorhabditis elegans, DNQX was shown to block the development of long-term memory for habituation, a simple form of learning, without affecting short-term memory. jneurosci.org This suggests that AMPA-like receptors are critical for the consolidation or expression of long-term memories.
In rodent models, research has focused on the role of AMPA receptors in synaptic plasticity within various brain regions implicated in learning and memory. For example, studies on the retinocollicular pathway have used DNQX to block AMPA/kainate channels to investigate the molecular mechanisms underlying the developmental switch between LTP and LTD. nih.gov Similarly, in the visual cortex, DNQX is used to isolate NMDAR-mediated responses to understand how synaptic properties change during development to balance synaptic flexibility and stability. nih.gov
Studies in Models of Drug-Induced Reward and Addiction
The brain's reward system, which is hijacked by drugs of abuse, relies heavily on glutamatergic signaling. DNQX has been crucial in demonstrating the involvement of AMPA receptors in the rewarding effects of drugs and the development of addiction-related behaviors. In rat models, injections of DNQX into the nucleus accumbens have been shown to inhibit the acquisition of conditioned place preference (CPP) for cocaine, a measure of the drug's rewarding properties. nih.govnih.gov This indicates that AMPA receptor activation in the NAc is necessary for the initial learning of drug-associated cues.
Furthermore, both DNQX and dopaminergic antagonists block the expression of a previously established cocaine-induced CPP, suggesting that both glutamatergic and dopaminergic systems in the NAc are required for the recall of drug-reward memories. nih.govwikipedia.org DNQX has also been shown to block the initiation and expression of behavioral sensitization to amphetamine in mice. wikipedia.org These findings underscore the critical role of AMPA receptor-mediated plasticity in the neuroadaptations that underlie addiction. researchgate.net
| Behavioral Phenotype | Experimental Model | Key Finding with DNQX |
| Learning and Memory | C. elegans | Blocks the development of long-term habituation memory. jneurosci.org |
| Drug-Induced Reward (Cocaine) | Rats | Injected into the nucleus accumbens, it attenuates the acquisition of conditioned place preference. nih.gov |
| Drug-Induced Reward (Cocaine) | Rats | Blocks the expression of a previously established conditioned place preference. nih.govwikipedia.org |
| Drug-Induced Sensitization (Amphetamine) | Mice | Blocks both the initiation and manifestation of behavioral sensitization. wikipedia.org |
Assessment of Locomotor Activity and Motor Control
The role of the AMPA/kainate receptor antagonist DNQX (6,7-dinitroquinoxaline-2,3-dione) in modulating locomotor activity has been investigated in various animal models. Studies have shown that DNQX can influence movement, although its effects are not always straightforward and can depend on the specific brain region targeted.
For instance, when injected bilaterally into the ventral tegmental area (VTA) of rats, DNQX was found to increase locomotor activity. nih.gov Unilateral injection into the VTA produced turning behavior away from the side of injection, an effect that was potentiated by amphetamine. nih.gov This suggests that a glutamatergic pathway to the VTA may normally exert a tonic inhibitory effect on locomotion. nih.gov Interestingly, the locomotor stimulation induced by DNQX in the VTA did not alter dopamine metabolite levels in the nucleus accumbens or striatum but was dependent on a basal level of dopamine receptor activation. nih.gov
In contrast, when administered into the nucleus accumbens or the ventral pallidum, DNQX on its own did not cause significant changes in the locomotor activity of rats not treated with stimulants. nih.gov However, it did inhibit the hypermotility induced by psychostimulants like amphetamine, caffeine, and scopolamine, depending on the injection site. nih.gov Specifically, DNQX in the nucleus accumbens blocked amphetamine-induced hyperlocomotion, while its administration in the ventral pallidum inhibited the locomotor responses to all three stimulants. nih.gov This indicates the importance of AMPA/kainate receptors in these specific brain regions for the expression of stimulant-induced hypermotility.
Furthermore, in DBA/2J mice, DNQX was shown to reduce the sensitized locomotor response to ethanol (B145695) at a dose that did not affect the stimulant effects of ethanol on its own. umich.edu This suggests a role for non-NMDA glutamate receptors in the expression of behavioral sensitization to ethanol. umich.edu
It is also noteworthy that in studies examining anxiety-like behaviors, microinjections of DNQX into the basolateral amygdala (BLA) or the shell of the nucleus accumbens did not produce locomotor impairment, as measured by total distance moved or entries into enclosed arms of an elevated plus-maze. nih.govnih.gov This specificity of action highlights its utility in dissociating anxiety-related behaviors from general motor activity.
Table 1: Effects of DNQX on Locomotor Activity in Rodent Models
| Animal Model | Brain Region Targeted | DNQX Effect on Locomotion | Associated Findings |
| Sprague-Dawley Rats | Ventral Tegmental Area (VTA) | Increased locomotor activity; contraversive turning | Effect potentiated by amphetamine; dependent on basal dopamine activity. nih.gov |
| Sprague-Dawley Rats | Nucleus Accumbens | No change alone; inhibited amphetamine-induced hypermotility | Suggests role of AMPA/kainate receptors in stimulant response. nih.gov |
| Sprague-Dawley Rats | Ventral Pallidum | No change alone; inhibited amphetamine, caffeine, and scopolamine-induced hypermotility | Implicates ventral pallidum AMPA/kainate receptors in general stimulant-induced hypermotility. nih.gov |
| DBA/2J Mice | Systemic | Reduced expression of ethanol-induced locomotor sensitization | Did not alter the primary stimulant effects of ethanol. umich.edu |
| Sprague-Dawley Rats | Basolateral Amygdala (BLA) | No significant alteration in locomotor-related behaviors | Allowed for specific assessment of anxiety-like behaviors. nih.gov |
| Wistar Rats | Nucleus Accumbens Shell | No locomotor impairment in elevated plus-maze | Indicates absence of drug-induced motor deficits. nih.gov |
Exploration of Anxiety-Related Behaviors
DNQX has been utilized in non-human animal models to investigate the role of AMPA/kainate receptors in anxiety. Research suggests that blocking these receptors in specific brain regions can produce anxiolytic-like effects.
In a study involving female Wistar rats, bilateral microinjections of DNQX into the shell of the nucleus accumbens resulted in an anxiolytic-like effect in the elevated plus-maze (EPM) test. nih.gov This was evidenced by an increased percentage of entries into the open arms of the maze. nih.gov Importantly, these injections did not affect the number of entries into the enclosed arms, indicating that the observed anxiolysis was not due to a general increase in locomotor activity. nih.gov
Similarly, in male Sprague-Dawley rats withdrawn from chronic intermittent ethanol exposure, a condition known to induce anxiety-like behavior, microinjection of DNQX into the basolateral amygdala (BLA) significantly reduced these behaviors. nih.gov In the light/dark box test, DNQX-treated rats spent more time in the light side and showed an increased number of transitions between the light and dark compartments, both indicators of reduced anxiety. nih.gov This effect appeared to be specific to the BLA, as injections outside this region were ineffective. nih.gov
The anxiolytic effects of DNQX are thought to be mediated by its antagonism of AMPA receptors. This is supported by findings where the anxiolytic effect of the neuropeptide cycloprolylglycine was prevented by the administration of DNQX, suggesting a pathway involving AMPA receptor activation. researchgate.net Furthermore, research has shown that anxiety produced by withdrawal from chronic benzodiazepine (B76468) use can increase the incorporation of certain AMPA receptor subunits into hippocampal synapses, providing a potential mechanism for the anxiolytic action of AMPA antagonists. researchgate.net
It is worth noting that while direct administration of AMPA receptor antagonists like DNQX into specific brain regions has shown anxiolytic potential, the systemic effects can be more complex and sometimes contradictory in the literature. researchgate.net However, the targeted application of DNQX in animal models has been a valuable tool for dissecting the specific neural circuits involved in anxiety.
Table 2: Effects of DNQX on Anxiety-Related Behaviors in Rodent Models
| Animal Model | Brain Region Targeted | Behavioral Test | Key Findings |
| Female Wistar Rats | Nucleus Accumbens Shell | Elevated Plus-Maze (EPM) | Increased percentage of entries into open arms, suggesting an anxiolytic-like effect. nih.gov |
| Male Sprague-Dawley Rats (Ethanol Withdrawn) | Basolateral Amygdala (BLA) | Light/Dark Box | Increased time in the light side and more light-to-dark transitions, indicating diminished anxiety-like behavior. nih.gov |
| General Rodent Models | N/A | N/A | The anxiolytic effect of cycloprolylglycine is prevented by DNQX, implicating AMPA receptors. researchgate.net |
Investigation of Neurological Conditions in Animal Models
Excitotoxic Neuronal Damage and Neuroprotection
DNQX has been extensively studied for its neuroprotective properties against excitotoxic neuronal damage in various in vivo and in vitro animal models. Excitotoxicity, a process where excessive stimulation by excitatory amino acid neurotransmitters like glutamate leads to neuronal injury and death, is implicated in numerous neurological disorders. As a potent antagonist of AMPA/kainate receptors, DNQX can mitigate this damaging cascade.
In models of chronic excitotoxicity, where sustained low-level glutamate elevation is induced, DNQX has demonstrated significant protective effects. For instance, in organotypic cortical cultures from rats, the co-application of DNQX with a glutamate uptake inhibitor prevented pyramidal neuron loss in both deep and superficial cortical layers. nih.gov This highlights the crucial role of AMPA/kainate receptors in mediating neuronal death under conditions of chronic glutamate stress. nih.gov
DNQX has also shown efficacy in models of acute excitotoxicity. In rat organotypic hippocampal slice cultures, DNQX provided protection against neuronal damage induced by oxygen-glucose deprivation, a model that mimics ischemic conditions. nih.gov Similarly, in dissociated cortical neuron cultures, DNQX was protective against neurotoxicity induced by various insults, including exposure to the mitochondrial toxin 3-nitropropionic acid. uni-konstanz.de
Furthermore, studies have explored the neuroprotective effects of DNQX in the context of specific neurotoxins. For example, epidural application of DNQX attenuated the striatal dopaminergic terminal loss induced by a binge regimen of methamphetamine in rats. nih.gov This suggests that blocking cortical AMPA receptors can interrupt the corticostriatal glutamate transmission that contributes to methamphetamine-induced neurotoxicity. nih.gov
The neuroprotective actions of DNQX are not limited to direct antagonism of excitotoxic insults. It has also been shown to block non-NMDA receptor-mediated neuronal damage, further underscoring its broad potential in conditions where excitotoxicity is a contributing factor. jneurosci.org
Table 3: Neuroprotective Effects of DNQX in Models of Excitotoxicity
| Model System | Insult/Toxin | Key Protective Finding |
| Rat Organotypic Cortical Cultures | Chronic Glutamate Elevation (via uptake inhibitor) | Prevented pyramidal neuron loss in cortical layers. nih.gov |
| Rat Organotypic Hippocampal Slices | Oxygen-Glucose Deprivation | Protected against neuronal damage. nih.gov |
| Rat Dissociated Cortical Neurons | 3-Nitropropionic Acid (Mitochondrial Toxin) | Provided functional recovery from excitotoxic cell loss. uni-konstanz.de |
| Rat Model | Methamphetamine-Induced Neurotoxicity | Attenuated striatal dopaminergic terminal loss. nih.gov |
Models of Epilepsy and Anticonvulsant Effects
DNQX, as an antagonist of AMPA/kainate receptors, has been investigated for its potential anticonvulsant effects in various animal models of epilepsy. The rationale for its use stems from the critical role of glutamate-mediated excitatory neurotransmission in the initiation and propagation of seizure activity.
In the rat kindling model of epilepsy, a model that mimics the development of human complex partial seizures, the related and more selective AMPA receptor antagonist NBQX has shown potent antiepileptogenic and anticonvulsant actions. nih.gov Daily administration of NBQX suppressed the development of kindling from the amygdala. nih.gov While this study used NBQX, it points to the therapeutic potential of targeting AMPA receptors in epilepsy.
Studies directly involving DNQX have yielded more nuanced results. In a study using seizures induced by homocysteine and quisqualic acid in mice, DNQX did not show a strong anticonvulsant effect when given either intracerebroventricularly or systemically. nih.gov However, it did increase the variability in the latency to seizure onset, suggesting a mix of pro- and anticonvulsant properties. nih.gov Higher doses of DNQX were even found to induce seizure-like activity. nih.gov
In a zebrafish model, kainate-induced behavioral seizures were effectively suppressed by DNQX in a dose-dependent manner, highlighting the role of AMPA/kainate receptors in this model. researchgate.net In contrast, the NMDA receptor antagonist MK-801 had a lesser effect. researchgate.net
In a rat model of lidocaine-induced seizures, pretreatment with DNQX was shown to decrease the seizure response, suggesting that AMPA/kainate receptors are involved in the convulsant effects of lidocaine. impactfactor.org Similarly, in amygdala-kindled rats, the pro-convulsant effects of estradiol (B170435) benzoate (B1203000) were attenuated by DNQX, further implicating non-NMDA receptors in seizure modulation. nih.gov
In slice preparations from rats with hypoxia-ischemia-induced brain injury, which can serve as a model for epilepsy, DNQX was able to block the bursts of population spikes that are indicative of epileptiform activity. nih.gov
Table 4: Effects of DNQX in Animal Models of Epilepsy and Seizures
| Animal Model | Seizure Induction Method | Effect of DNQX |
| Mice | Homocysteine and Quisqualic Acid | No significant anticonvulsant effect; increased variability in seizure latency. nih.gov |
| Adult Zebrafish | Kainate | Suppressed behavioral seizures in a dose-dependent manner. researchgate.net |
| Rats | Lidocaine | Decreased seizure response. impactfactor.org |
| Amygdala-Kindled Rats | Estradiol Benzoate | Attenuated the pro-convulsant effects of estradiol. nih.gov |
| Rat Hippocampal Slices (Post-Hypoxia-Ischemia) | N/A (spontaneous epileptiform activity) | Blocked bursts of population spikes. nih.gov |
Ischemic Brain Injury Models
DNQX has been evaluated for its neuroprotective potential in various animal models of ischemic brain injury, a condition characterized by a reduction in blood flow to the brain that leads to excitotoxic cell death. As an antagonist of AMPA/kainate receptors, DNQX is hypothesized to mitigate the neuronal damage caused by the excessive release of glutamate during and after an ischemic event.
In a rat model of neonatal hypoxia-ischemia, memantine, an NMDA receptor antagonist, was shown to reduce brain damage. d-nb.info While this study focused on memantine, it highlights the importance of glutamatergic pathways in ischemic injury. The study also notes that AMPA receptor blockers can offer neuroprotection. d-nb.info
Research has shown that non-NMDA receptor antagonists, such as DNQX, can be particularly protective for neurons in the CA1 subfield of the hippocampus following transient global ischemia. oup.com This region is known to be highly vulnerable to ischemic damage. The protective effect of DNQX in this context is linked to the inhibition of downstream signaling pathways, such as the activation of JNK3, a kinase involved in apoptosis. oup.com
In a rat model of focal ischemia created by middle cerebral artery occlusion, cortical application of DNQX has been shown to be neuroprotective. nih.gov This suggests that blocking excitotoxicity at the cortical level can prevent downstream damage in areas like the striatum.
Furthermore, in in vitro models that simulate ischemic conditions, such as oxygen-glucose deprivation in hippocampal slices, DNQX has demonstrated protective effects. nih.gov In a model of neonatal hypoxia-ischemia in rats, which can lead to chronic epileptic conditions, DNQX was effective in blocking the resulting epileptiform activity in hippocampal slices, indicating its potential to address both the acute damage and the long-term consequences of ischemic injury. nih.gov
However, it is important to note that the therapeutic window for AMPA/kainate receptor antagonists in ischemic stroke may be narrow, and their efficacy can be influenced by factors such as the severity and type of ischemic insult (global versus focal).
Table 5: Effects of DNQX in Animal Models of Ischemic Brain Injury
| Animal Model | Type of Ischemia | Key Findings |
| Rat | Transient Global Ischemia (Four-Vessel Occlusion) | Protective against neuron death in the hippocampal CA1 subfield. oup.com |
| Rat | Focal Ischemia (Middle Cerebral Artery Occlusion) | Cortical application provided neuroprotection in the striatum. nih.gov |
| Rat Hippocampal Slices | Oxygen-Glucose Deprivation (In Vitro) | Demonstrated protective effects against neuronal damage. nih.gov |
| Rat | Neonatal Hypoxia-Ischemia | Blocked subsequent epileptiform activity in hippocampal slices. nih.gov |
Models of Neurodegenerative Diseases (e.g., Alzheimer's, Huntington's)
DNQX has been employed as a research tool in various animal models of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, to probe the role of glutamatergic excitotoxicity in their pathophysiology.
Alzheimer's Disease (AD)
In the context of AD, research has focused on the interplay between amyloid-beta (Aβ) peptides, glutamate signaling, and neuronal dysfunction. In vitro studies using cultured cortical neurons have shown that mGluR5 receptor antagonists can protect against Aβ toxicity, and these experiments are often conducted in the presence of DNQX to isolate the effects from those of ionotropic glutamate receptors. uni-regensburg.de This indicates that while DNQX can block one pathway of excitotoxicity, other glutamatergic pathways are also involved in Aβ-induced damage.
Studies using the TgF344-AD rat model, which recapitulates age-dependent AD-like pathology, have used DNQX to isolate intrinsic excitability from synaptic transmission in dentate gyrus granule cells. frontiersin.org This allows for a more precise understanding of how neuronal properties are altered in the disease state, separate from ongoing synaptic input. Similarly, in the 3xTg mouse model of AD, DNQX has been used in ex vivo brain slice preparations to block AMPA receptor-mediated transmission, enabling the study of glutamate dynamics and clearance at the synapse. biorxiv.orgnih.gov These studies suggest that impaired glutamate clearance may be a feature of AD, contributing to excitotoxicity. biorxiv.orgnih.gov
Huntington's Disease (HD)
HD is another neurodegenerative disorder where excitotoxicity is thought to play a significant role. In mouse models of HD, such as the BACHD and Q175 knock-in models, DNQX has been used in electrophysiological studies to pharmacologically isolate NMDA receptor-mediated currents in the subthalamic nucleus. elifesciences.org This has helped to reveal early dysfunction in this brain region in HD mice. elifesciences.org
In the R6/2 and YAC128 mouse models of HD, DNQX has been used to block glutamate-mediated transmission in hippocampal slices, allowing researchers to study alterations in inhibitory GABAergic currents. pnas.org These studies have revealed that in HD mice, the action of GABA can switch from inhibitory to excitatory, and that this contributes to learning and memory deficits. pnas.org
Furthermore, in the zQ175 mouse model of HD, DNQX has been used in conjunction with other antagonists to isolate and study tonic GABAergic currents in striatal output neurons. frontiersin.org This research has shown a reduction in this form of inhibition in HD mice, which could contribute to the hyperexcitability seen in the disease. frontiersin.org
Table 6: Use of DNQX in Animal Models of Neurodegenerative Diseases
| Disease Model | Animal Model | Application of DNQX | Key Insight from its Use |
| Alzheimer's Disease | TgF344-AD Rat | Isolation of intrinsic excitability in dentate gyrus granule cells. frontiersin.org | Allows for the study of altered neuronal properties independent of synaptic input. frontiersin.org |
| Alzheimer's Disease | 3xTg Mouse | Blocking AMPA receptor-mediated transmission in hippocampal slices. biorxiv.orgnih.gov | Facilitates the investigation of glutamate dynamics and clearance at the synapse. biorxiv.orgnih.gov |
| Huntington's Disease | BACHD and Q175 Mouse | Pharmacological isolation of NMDA receptor currents in the subthalamic nucleus. elifesciences.org | Revealed early neuronal dysfunction in this brain region in HD. elifesciences.org |
| Huntington's Disease | R6/2 and YAC128 Mouse | Blocking glutamatergic transmission to study GABAergic currents in the hippocampus. pnas.org | Helped to demonstrate a switch in GABA function from inhibitory to excitatory, contributing to cognitive deficits. pnas.org |
| Huntington's Disease | zQ175 Mouse | Isolation of tonic GABAergic currents in striatal output neurons. frontiersin.org | Showed a reduction in tonic inhibition, potentially leading to hyperexcitability. frontiersin.org |
Advanced Research Directions and Unresolved Questions Regarding Dnqx Disodium Salt
Emerging Non-Canonical Pharmacological Actions
Pro-Oxidant Properties and Associated Cellular Mechanisms
Contrary to the antioxidant properties often associated with neuroprotective agents, DNQX has demonstrated pro-oxidant activity. hellobio.com Studies have revealed that the cytotoxicity of DNQX in certain cell lines, such as bovine leukemia virus-transformed lamb kidney fibroblasts (FLK line), is primarily mediated through oxidative stress. nih.govfrontierspartnerships.org This effect is linked to the redox properties inherent in its molecular structure, specifically the nitro groups. nih.gov
The electrochemical reduction of the nitro groups of DNQX is a key factor in its pro-oxidant effects. nih.gov This cytotoxicity can be mitigated by antioxidants and enhanced by pro-oxidant agents, further supporting the role of oxidative stress in its mechanism. nih.gov
Several cellular enzymes are implicated in the bioactivation of DNQX, leading to the generation of reactive oxygen species. Key enzymatic systems involved include:
Single-electron transferring enzymes : NADPH:cytochrome P-450 reductase and the NADPH:adrenodoxin reductase/adrenodoxin complex facilitate the single-electron reduction of DNQX. nih.gov
Two-electron transferring enzymes : DNQX also serves as a substrate for the mammalian NAD(P)H:quinone oxidoreductase (NQO1, also known as DT-diaphorase). nih.govfrontierspartnerships.org Inhibition of this enzyme has been shown to partially decrease the cytotoxicity of DNQX. frontierspartnerships.org
| Property | Observation | Associated Cellular Mechanism | Reference |
|---|---|---|---|
| Electrochemical Reduction | Irreversible reduction peak potentials of -0.43 V and -0.72 V (vs. Ag/AgCl at pH 7.0). | Reduction of nitro groups, initiating redox cycling. | nih.gov |
| Single-Electron Reduction | Acts as a substrate for NADPH:cytochrome P-450 reductase and NADPH:adrenodoxin reductase/adrenodoxin complex. | Generation of nitro radical anions, leading to superoxide production. | nih.gov |
| Two-Electron Reduction | Acts as a substrate for NAD(P)H:quinone oxidoreductase (NQO1/DT-diaphorase). | Formation of hydroxylamine reduction products, contributing to cytotoxicity. | nih.govfrontierspartnerships.org |
| Cytotoxicity | Induces cell death in FLK fibroblasts, preventable by antioxidants. | Oxidative stress is the primary driver of cytotoxicity in this cell line. | nih.govfrontierspartnerships.org |
Complex Allosteric Modulation and Receptor Subunit Interactions
The interaction of DNQX with glutamate (B1630785) receptors is more nuanced than simple competitive antagonism, involving complex allosteric modulation, particularly in the presence of auxiliary subunits like Transmembrane AMPA Receptor Regulatory Proteins (TARPs). hellobio.comphysiology.org In the presence of the γ2 TARP subunit, DNQX can paradoxically act as a partial AMPA receptor agonist. hellobio.com This suggests that TARPs can fundamentally alter the pharmacological profile of classical antagonists, converting them into activators. nih.govfao.org
Cryo-electron microscopy studies have provided structural insights into how DNQX interacts with kainate receptors. In complex with the GluK2 kainate receptor, the competitive antagonist DNQX binds within the agonist site of the ligand-binding domain (LBD) clamshell. nih.gov In the presence of a positive allosteric modulator, BPAM344, which binds at the LBD dimer interface, DNQX helps to stabilize the receptor in a closed, non-conducting state. nih.gov This demonstrates a complex interplay between competitive antagonists and allosteric modulators in dictating the conformational state and function of the receptor. nih.gov
Refining Understanding of Regional and Cellular Specificity of Action
The effects of DNQX are not uniform across all neuronal populations, highlighting a significant degree of regional and cellular specificity. physiology.orgnih.gov This specificity is likely dictated by the differential expression of AMPA receptor subunits and their associated auxiliary proteins, such as TARPs. physiology.org
A prominent example of this is observed in the thalamus. Research has shown that DNQX selectively depolarizes GABAergic neurons of the thalamic reticular nucleus (TRN) while having little to no effect on the membrane potential of thalamocortical relay neurons in the ventrobasal (VB) nucleus. physiology.orgnih.govresearchgate.net
| Neuronal Population | Effect of DNQX (20 µM) | Observed Response | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Thalamic Reticular Nucleus (TRN) Neurons | Depolarization | Slow-onset, long-duration depolarization (average 3.3 ± 1.1 mV); Inward current in voltage-clamp (-14.3 ± 5.6 pA). | Mediated by AMPA receptors, likely due to a specific TARP subunit composition. | nih.gov |
| Ventrobasal (VB) Thalamocortical Relay Neurons | No significant change | No alteration in membrane potential or input resistance. | Likely absence of the specific TARP subunits that confer agonist-like sensitivity to DNQX. | nih.gov |
This selective excitatory action on TRN neurons is mediated by AMPA receptors and can be potentiated by positive allosteric modulators like trichloromethiazide. physiology.orgnih.gov The data strongly suggest that the specific composition of AMPA receptor-TARP complexes in TRN neurons confers this unusual sensitivity to DNQX, transforming it from an antagonist into a partial agonist. physiology.org This regional selectivity opens up new avenues for understanding the nuanced roles of glutamatergic signaling in different brain circuits and presents opportunities for developing more targeted pharmacological agents. physiology.org
Q & A
Q. What is the receptor selectivity profile of DNQX disodium salt, and how does this influence experimental design?
DNQX disodium salt is a competitive antagonist with distinct selectivity for non-NMDA glutamate receptors. Its IC50 values are 0.5 μM for AMPA receptors, 2 μM for kainate receptors, and 40 μM for NMDA receptors . This selectivity allows researchers to isolate NMDA receptor-mediated currents by blocking AMPA/kainate receptors in electrophysiological studies. For example, in hippocampal slice preparations, DNQX (5–20 μM) is often combined with bicuculline (GABA_A antagonist) and AP5 (NMDA antagonist) to study synaptic plasticity mechanisms .
Q. How should DNQX disodium salt be prepared and stored to ensure stability in experiments?
DNQX is water-soluble (30.39 mM in DMSO) but degrades in aqueous solutions. For long-term storage, lyophilized powder should be kept at -20°C (stable for 3 years), while reconstituted solutions in DMSO or saline require storage at -80°C (stable for 1 year). Aliquotting is critical to avoid freeze-thaw cycles, which reduce efficacy .
Q. What concentrations of DNQX disodium salt are effective in blocking AMPA/kainate receptors without off-target effects?
Typical working concentrations range from 5–20 μM in vitro. At 20 μM, DNQX fully blocks AMPA/kainate receptors in brain slices, as validated by abolished EPSPs in the presence of NMDA antagonists like AP5 . Higher concentrations (>40 μM) may partially inhibit NMDA receptors, necessitating dose-response validation for each experimental system .
Advanced Research Questions
Q. How can DNQX disodium salt be used to resolve contradictions in glutamatergic signaling studies?
Discrepancies in synaptic transmission data often arise from incomplete receptor blockade. Combining DNQX with AP5 (NMDA antagonist) and bicuculline (GABA_A antagonist) ensures isolation of specific receptor contributions. For instance, in preBötzinger complex studies, 700 nM DNQX partially blocks excitation, while 20 μM picrotoxin eliminates inhibition, enabling precise dissection of rhythm-generating networks .
Q. What methodological considerations are critical when using DNQX disodium salt in combination with other ion channel modulators?
- Pharmacokinetic overlap : DNQX’s short half-life (~30 minutes) requires timed reapplication in prolonged experiments .
- Solvent compatibility : Avoid using DNQX in DMSO for in vivo studies due to neurotoxic effects; saline-based solutions are preferred .
- Validation controls : Include washout phases and baseline activity measurements to confirm reversibility and specificity .
Q. How can researchers address variability in DNQX’s reported IC50 values across studies?
Variability may stem from differences in assay systems (e.g., recombinant receptors vs. native tissue) or pH-dependent solubility. To mitigate this:
Q. What advanced techniques leverage DNQX disodium salt to study neurodegenerative disease mechanisms?
DNQX is used in excitotoxicity models to block AMPA/kainate-driven neuronal death while preserving NMDA receptor contributions. For example, in oxygen-glucose deprivation (OGD) assays, 10 μM DNQX reduces AMPA-mediated Ca²⁺ influx, allowing researchers to isolate NMDA-dependent pathways in ischemic injury .
Methodological Reference Tables
Q. Table 1: Key Pharmacological Properties of DNQX Disodium Salt
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 296.1 g/mol | |
| Solubility (DMSO) | 30.39 mM (9 mg/mL) | |
| IC50 (AMPA) | 0.5 μM | |
| IC50 (Kainate) | 2 μM | |
| IC50 (NMDA) | 40 μM | |
| Stability (Reconstituted) | 1 year at -80°C |
Q. Table 2: Common Experimental Protocols Using DNQX Disodium Salt
| Application | Concentration | Companion Drugs | Outcome Measured |
|---|---|---|---|
| Synaptic Isolation | 5–20 μM | AP5 (25 μM), Bicuculline | NMDA-mediated EPSPs |
| Excitotoxicity Models | 10 μM | MK-801 (NMDA antagonist) | AMPA-independent cell death |
| Respiratory Rhythm Studies | 700 nM | Picrotoxin (20 μM) | Glutamate-independent network activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
